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Acetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)-

Hydrogen bonding Drug-likeness Physicochemical profiling

Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)- (CAS 729548-54-3; molecular formula C₅H₉N₃O₃; molecular weight 159.14 g/mol) is a heterocyclic acetamide derivative bearing a 3-oxo-4-isoxazolidinyl ring system functionalized at the 4-position with a 2-aminoacetamide (glycinamide) side chain. The compound belongs to the isoxazolidinone class, which is structurally related to the clinically used antibiotic D-cycloserine (4-amino-3-isoxazolidinone, CAS 68-41-7) and its N-acetyl prodrug analog α-N-acetyl-D-cycloserine (CAS 14996-34-0).

Molecular Formula C5H9N3O3
Molecular Weight 159.14 g/mol
Cat. No. B13794186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-amino-N-(3-oxo-4-isoxazolidinyl)-
Molecular FormulaC5H9N3O3
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C(C(=O)NO1)NC(=O)CN
InChIInChI=1S/C5H9N3O3/c6-1-4(9)7-3-2-11-8-5(3)10/h3H,1-2,6H2,(H,7,9)(H,8,10)
InChIKeyLHGIZPQIVKOLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)-: Structural Identity and Procurement-Relevant Classification


Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)- (CAS 729548-54-3; molecular formula C₅H₉N₃O₃; molecular weight 159.14 g/mol) is a heterocyclic acetamide derivative bearing a 3-oxo-4-isoxazolidinyl ring system functionalized at the 4-position with a 2-aminoacetamide (glycinamide) side chain [1]. The compound belongs to the isoxazolidinone class, which is structurally related to the clinically used antibiotic D-cycloserine (4-amino-3-isoxazolidinone, CAS 68-41-7) and its N-acetyl prodrug analog α-N-acetyl-D-cycloserine (CAS 14996-34-0) [2]. As a research-grade building block, it is supplied by specialty chemical vendors for medicinal chemistry and peptide-mimetic development applications .

Derivatization Handle
Free glycinamide amine supports direct amide coupling, bioconjugation, and library synthesis without deprotection.
Scaffold Context
Isoxazolidinone core fits medicinal chemistry, fragment-based screening, and peptide-mimetic research workflows.

Why N-(3-Oxo-4-isoxazolidinyl)acetamide or 2-Isoxazolidineacetamide Regioisomers Cannot Substitute for Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)-


Despite sharing the C₅ core isoxazolidinone scaffold, in-class compounds within this family exhibit structurally determined and quantifiably distinct hydrogen-bonding capacity, lipophilicity, and derivatization potential that preclude simple interchange. The target compound bears a free primary amine on its glycinamide side chain (four hydrogen bond donors total), whereas its closest N-acetyl analog, N-(3-oxo-4-isoxazolidinyl)acetamide (CAS 14996-34-0), possesses only two H-bond donors and lacks a free amine for downstream conjugation [1]. The regioisomer 2-Isoxazolidineacetamide, 4-amino-3-oxo- (CAS 746602-93-7) places the acetamide at N2 rather than C4, yielding a predicted LogP of -3.22 versus -2.79 for the target — a meaningful difference in hydrophilic character that affects partitioning, solubility, and passive permeability . These differences are not cosmetic; they directly determine which coupling chemistries are accessible and which biological target interactions are geometrically possible.

N-Acetyl Analog (CAS 14996-34-0)
Lacks the free primary amine — reduces hydrogen bond donor count and eliminates direct derivatization routes, limiting conjugation chemistry.
N2 Regioisomer (CAS 746602-93-7)
Acetamide at N2 rather than C4 shifts predicted lipophilicity and hydrogen-bond presentation, which can alter solubility, permeability, and target recognition.

Quantitative Differentiation Evidence for Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)- Versus Closest Analogs


Hydrogen Bond Donor Count: 4 (Target) vs. 2 (N-Acetyl Analog) — Doubled HBD Capacity for Target Engagement and Solubility

Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)- possesses four hydrogen bond donor (HBD) groups: the free primary amine (-NH₂) of the glycinamide side chain (2 HBD), the glycinamide amide NH (1 HBD), and the isoxazolidinone ring NH (1 HBD). In contrast, its closest N-acetyl comparator, N-(3-oxo-4-isoxazolidinyl)acetamide (CAS 14996-34-0, also known as α-N-acetyl-D-cycloserine), has only two HBD groups — the acetyl amide NH and the ring NH — with no free amine. This twofold difference in HBD count directly influences aqueous solubility, membrane permeability, and the capacity for directed hydrogen-bond interactions with biological targets [1].

HBD Count
Head-to-head
4 HBD (target) vs 2 HBD (N-acetyl analog)
Reported doubled HBD capacity may support aqueous solubility and target-interaction screening.
Computed structural property (PubChem).
Hydrogen bonding Drug-likeness Physicochemical profiling

Predicted Lipophilicity (LogP): -2.79 (Target) vs. -1.3 (N-Acetyl Analog) vs. -3.22 (N2 Regioisomer) — Intermediate Polarity for Balanced Pharmacokinetics

The predicted partition coefficient (LogP) of the target compound is -2.79, reflecting high hydrophilicity driven by the free amine and multiple amide groups . The N-acetyl analog (CAS 14996-34-0) has a significantly less negative LogP of -1.3 (PubChem XLogP3-AA), indicating greater lipophilicity due to the absence of the ionizable amine and the presence of a methyl group [1]. The N2 regioisomer (CAS 746602-93-7) is even more hydrophilic with a predicted LogP of -3.22 . The target compound thus occupies an intermediate lipophilicity space that may offer a distinct balance between aqueous solubility and membrane permeability relative to its closest analogs.

LogP Comparison
Head-to-head
-2.79 (target) vs -1.3 (N-acetyl) vs -3.22 (N2 regioisomer)
Intermediate lipophilicity may offer a distinct solubility-permeability balance for research use.
Predicted values; requires experimental verification.
Lipophilicity ADME prediction LogP

Free Primary Amine Handle for Derivatization: Enables Peptide Coupling, Bioconjugation, and Library Synthesis Not Possible with N-Acetyl Analog

The target compound uniquely features a free primary amine (-NH₂) at the terminus of its glycinamide side chain, accessible for amide bond formation, urea/thiourea synthesis, reductive amination, and sulfonamide coupling . This is structurally confirmed by the SMILES notation NCC(=O)NC1CONC1=O and the InChIKey LHGIZPQIVKOLPV-UHFFFAOYSA-N . In contrast, N-(3-oxo-4-isoxazolidinyl)acetamide (CAS 14996-34-0) terminates in a methyl group (SMILES: CC(=O)N[C@H]1CONC1=O) and offers no free amine for further elaboration [1]. Amino isoxazolidine scaffolds with free amine handles have been demonstrated as versatile intermediates for peptide bond formation with good to excellent yields under aqueous, catalyst-free conditions, enabling rapid construction of peptide-mimetic libraries [2].

Free Amine Handle
Specification review
Free -NH₂ present (glycinamide side chain); absent in N-acetyl analog
Enables direct derivatization; supports peptide coupling and library synthesis.
Binary structural difference confirmed by SMILES.
Chemical biology Peptide-mimetic synthesis Building block utility

Molecular Weight and Heavy Atom Count Differentiation: 159.14 vs. 144.13 g/mol — Implications for Fragment-Based Screening

The target compound has a molecular weight of 159.14 g/mol (10 heavy atoms) versus 144.13 g/mol (10 heavy atoms) for N-(3-oxo-4-isoxazolidinyl)acetamide [1]. While the absolute difference of 15 Da (corresponding to the NH vs. CH₃ terminal group substitution) is modest, both compounds reside in the fragment-like chemical space (MW < 300 Da). The target compound offers three hydrogen bond acceptors and four donors versus three acceptors and two donors for the N-acetyl analog, a combination that yields a markedly different topological polar surface area (tPSA) profile affecting both solubility and permeability in fragment-based screening cascades [2].

MW & Heavy Atoms
Head-to-head
159.14 vs 144.13 g/mol; 4 vs 2 HBD
MW and HBD difference support fragment elaboration vector not available in N-acetyl analog.
Fragment-like space; tPSA differentiation relevant.
Fragment-based drug discovery Molecular weight Lead-likeness

Isoxazolidinone Scaffold Class-Level Antibacterial Potential: D-Cycloserine Benchmark MIC 10–75 µg/mL Against M. tuberculosis H37Rv

The isoxazolidinone pharmacophore is clinically validated by D-cycloserine (4-amino-3-isoxazolidinone), a second-line antitubercular agent that inhibits bacterial cell wall biosynthesis via competitive inhibition of L-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) . D-Cycloserine demonstrates an MIC of 10–20 mg/L against drug-susceptible M. tuberculosis H37Rv [1] and 25–75 µg/mL in the Bactec 460-TB radiometric system [2]. Fluorocontaining D-cycloserine derivatives acylated at the side-chain NH₂ (analogous to the target compound's structural motif) have shown that acylation can modulate both antibacterial spectrum and antiviral activity: specifically, trifluoroacetamide analogs exhibited comparable MIC values and lower MBC values than the parent antibiotic against Gram-positive and Gram-negative strains, while other fluoroacylcycloserines showed selective antimycobacterial activity [3]. D-Cycloserine analogs with 3-isoxazolidin-4-yl amide (ISA) substituents have demonstrated MIC₉₉ ≤ 10 µM against M. tuberculosis H37Rv with IC₅₀ > 25 µM in mammalian cytotoxicity assays [4]. These class-level data establish a precedent for structure-activity exploration around 4-amido-3-isoxazolidinone scaffolds, directly relevant to procurement decisions for the target compound as a starting point for analog synthesis.

Antimycobacterial Class
Class-level
No target-specific MIC. Class benchmark D-cycloserine: MIC 10-20 mg/L (Mtb H37Rv).
Supports SAR exploration context; data pending for this specific compound.
Class-level inference; requires experimental validation.
Antimycobacterial D-Cycloserine analog Cell wall synthesis inhibition

Regioisomeric Differentiation: C4-Glycinamide (Target) vs. N2-Acetamide (CAS 746602-93-7) Affects Predicted LogP by ~0.43 Units and Pharmacophoric Geometry

The target compound (CAS 729548-54-3) and 2-Isoxazolidineacetamide, 4-amino-3-oxo- (CAS 746602-93-7) share the identical molecular formula (C₅H₉N₃O₃) and molecular weight (159.14 g/mol), yet differ fundamentally in the attachment point of the acetamide moiety: C4 (via the 4-amino group) versus N2 (direct attachment to the ring nitrogen) . This regioisomeric difference produces a predicted LogP of -2.79 for the target versus -3.22 for the N2 isomer — a difference of approximately 0.43 log units that exceeds the commonly applied threshold for meaningful pharmacokinetic differentiation . The C4 attachment preserves the isoxazolidinone ring NH as a hydrogen bond donor, while the N2 substitution eliminates this donor, altering the pharmacophoric hydrogen-bond presentation to biological targets. Both isomers share a predicted density of 1.4±0.1 g/cm³ and overlapping boiling point ranges (N/A for target; 362.7±52.0 °C for N2 isomer), confirming that the regioisomerism primarily impacts electronic and topological rather than bulk physical properties .

Regioisomer LogP & HBD
Head-to-head
C4 (target): LogP -2.79, ring NH HBD; N2 isomer: LogP -3.22, ring NH absent
Regiochemical orientation alters pharmacophoric hydrogen-bond presentation and predicted polarity.
Same molecular formula; predicted LogP values.
Regioisomerism Pharmacophore geometry Structure-property relationships

Recommended Research and Procurement Application Scenarios for Acetamide, 2-amino-N-(3-oxo-4-isoxazolidinyl)-


Fragment-Based Drug Discovery: Hit Identification and Library Design Against D-Alanine:D-Alanine Ligase (Ddl) and Related Targets

With a molecular weight of 159.14 g/mol and four hydrogen bond donors — double the HBD count of its N-acetyl analog — the target compound is ideally suited as a fragment-sized entry point for screening against bacterial cell wall synthesis enzymes such as D-alanine:D-alanine ligase (Ddl), the validated target of D-cycloserine . Its predicted intermediate LogP (-2.79) places it in a favorable range for fragment screening by both biophysical (NMR, SPR) and biochemical (enzyme inhibition) methods. The free primary amine enables direct elaboration via amide coupling without deprotection, reducing synthetic cycle time for hit-to-lead progression .

D-Cycloserine Analog Programs for Drug-Resistant Tuberculosis: SAR Exploration at the 4-Amino Position

D-Cycloserine remains a WHO-recommended second-line agent for multidrug-resistant tuberculosis (MDR-TB), yet its clinical utility is limited by CNS toxicity at effective doses [1]. The target compound represents a 4-amido-functionalized D-cycloserine analog, a modification class that has yielded compounds with MIC₉₉ ≤ 10 µM against M. tuberculosis H37Rv and low mammalian cytotoxicity (IC₅₀ > 25 µM) [2]. The glycinamide side chain provides a vector for further optimization of potency, selectivity, and CNS penetration profiles. Researchers developing terizidone-like prodrugs or next-generation Ddl inhibitors with improved safety margins can use this compound as a key intermediate for library synthesis.

Peptide-Mimetic Synthesis: Isoxazolidinone-Containing Building Block for Conformationally Constrained Peptides

Amino isoxazolidine scaffolds have been demonstrated as effective precursors for peptide-mimetic construction via aqueous, catalyst-free cycloaddition and subsequent amide bond formation, achieving good to excellent yields [3]. The target compound, with its free glycinamide amine and isoxazolidinone core, can serve as a rigidified amino acid surrogate for incorporating conformational constraint into peptide chains. This is particularly relevant for protease-resistant peptide therapeutics and peptide nucleic acid (PNA) monomer synthesis, where isoxazolidinyl nucleoside building blocks have established precedent [4].

Physicochemical Comparator in Matched Molecular Pair Analysis: Probing the Effect of Terminal -NH₂ vs. -CH₃ on Solubility, Permeability, and Target Binding

The target compound and N-(3-oxo-4-isoxazolidinyl)acetamide form a near-perfect matched molecular pair, differing only in the terminal group (-CH₂NH₂ vs. -CH₃). With a quantified LogP difference of approximately -1.49 units and a twofold difference in HBD count, this pair is valuable for systematic matched molecular pair analysis (MMPA) studies designed to isolate the contribution of a primary amine to solubility, permeability, metabolic stability, and target engagement [5]. Pharmaceutical research teams conducting property-guided optimization of heterocyclic lead series can procure both compounds to generate high-quality, internally consistent MMPA data.

Application
Selection Property
Validation Focus
Fragment-based screening (Ddl target)
Free amine handle for direct hit elaboration; intermediate LogP
Biophysical screening fit; fragment-linking strategies
D-Cycloserine analog SAR for drug-resistant TB
4-amido modification vector; class-validated scaffold
Antimycobacterial endpoint context; cytotoxicity counter-screening
Peptide-mimetic synthesis
Rigidified amino acid surrogate; free amine coupling
Conformational constraint; protease-resistant peptide design
Matched molecular pair analysis
Terminal -NH₂ vs -CH₃ pair; identical core scaffold
Solubility/permeability contribution; target engagement comparison
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